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  • Product: 3-(4-Isopropylphenyl)-3-oxopropanenitrile
  • CAS: 199102-70-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectral Analysis of 3-(4-isopropylphenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical analysis of the spectral data for the organic compound 3-(4-isopropylph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of the spectral data for the organic compound 3-(4-isopropylphenyl)-3-oxopropanenitrile. As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its structural characterization through modern spectroscopic techniques is paramount. This document is structured to offer not just the data, but the underlying scientific rationale for its interpretation, reflecting a field-proven approach to structural elucidation.

Introduction to 3-(4-isopropylphenyl)-3-oxopropanenitrile

3-(4-isopropylphenyl)-3-oxopropanenitrile, with the chemical formula C₁₂H₁₃NO, belongs to the class of α-cyanoketones.[1] Its structure, featuring a benzoyl group attached to an acetonitrile moiety, presents a unique combination of functional groups that are readily identifiable through various spectroscopic methods. The presence of a keto-enol tautomerism further adds to its interesting analytical profile. The molecular weight of this compound is 187.24 g/mol .[1]

Below is a diagram illustrating the chemical structure of 3-(4-isopropylphenyl)-3-oxopropanenitrile.

Caption: Molecular structure of 3-(4-isopropylphenyl)-3-oxopropanenitrile.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis of 3-(4-isopropylphenyl)-3-oxopropanenitrile would reveal characteristic absorption bands corresponding to its nitrile, ketone, and aromatic functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Predicted IR Spectral Data
Frequency Range (cm⁻¹)Functional GroupVibrational Mode
3100-3000Aromatic C-HStretching
2960-2850Aliphatic C-HStretching
2260-2240Nitrile (C≡N)Stretching
1680-1660Aryl Ketone (C=O)Stretching
1600-1450Aromatic C=CStretching

The nitrile (C≡N) stretch is expected to be a sharp, intense peak in a relatively clean region of the spectrum, making it a key diagnostic feature. The aryl ketone (C=O) stretch will appear at a lower wavenumber than a typical aliphatic ketone due to conjugation with the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 3-(4-isopropylphenyl)-3-oxopropanenitrile.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.9 - 7.8Doublet2HAromatic protons ortho to the carbonyl group
7.4 - 7.3Doublet2HAromatic protons meta to the carbonyl group
4.0 - 3.8Singlet2HMethylene protons (CH₂) adjacent to the ketone and nitrile
3.1 - 2.9Septet1HIsopropyl methine proton (CH)
1.3 - 1.2Doublet6HIsopropyl methyl protons (CH₃)

The downfield shift of the aromatic protons ortho to the carbonyl group is due to the electron-withdrawing nature of the ketone. The methylene protons are expected to be a singlet due to the absence of adjacent protons.

Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
190 - 185Carbonyl carbon (C=O)
155 - 150Aromatic carbon attached to the isopropyl group
135 - 130Aromatic carbon attached to the carbonyl group
130 - 128Aromatic CH carbons
115 - 110Nitrile carbon (C≡N)
35 - 30Isopropyl methine carbon (CH)
30 - 25Methylene carbon (CH₂)
25 - 20Isopropyl methyl carbons (CH₃)

The carbonyl and nitrile carbons are typically the most deshielded and shielded sp-hybridized carbons, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data
m/zProposed Fragment
187Molecular ion [M]⁺
172[M - CH₃]⁺
146[M - C₃H₇]⁺ or [M - CH₃ - CN]⁺
145[4-isopropylbenzoyl]⁺
117[C₆H₄C(CH₃)₂]⁺
91[C₇H₇]⁺ (tropylium ion)

The molecular ion peak at m/z 187 would confirm the molecular weight of the compound. The fragmentation pattern would be dominated by the loss of the isopropyl group and cleavage adjacent to the carbonyl group.

cluster_workflow Spectral Analysis Workflow Sample 3-(4-isopropylphenyl)-3-oxopropanenitrile Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Data_Analysis Data Integration & Structural Elucidation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure Confirmed Structure Data_Analysis->Structure

Caption: Workflow for the spectral analysis of 3-(4-isopropylphenyl)-3-oxopropanenitrile.

Integrated Spectral Interpretation

The definitive structural confirmation of 3-(4-isopropylphenyl)-3-oxopropanenitrile comes from the synergistic integration of all spectral data. The IR spectrum confirms the presence of the key functional groups. The ¹H and ¹³C NMR spectra provide the precise connectivity of the atoms, and the mass spectrum confirms the molecular weight and provides corroborating structural information through its fragmentation pattern. The combination of these techniques provides a self-validating system for structural elucidation.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 61032, 3-methoxypropanenitrile. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 347496, Isopropyl 3-phenylpropionate. Retrieved from PubChem. [Link]

  • National Institute of Standards and Technology (n.d.). 3-(4-Isopropylphenyl)-2-methylpropionaldehyde. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10678150, 3-Isopropyl-4-methyl-pent-2-enoic acid 3-hydroxy-2-(3-isopropyl-4-methyl-pentanoyloxy)-propyl ester. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12059, 3-Isopropylphenol. Retrieved from PubChem. [Link]

  • Methylamine Supplier (n.d.). 3-(4-Ethoxyphenyl)-3-Oxopropanenitrile. Retrieved from Methylamine Supplier website. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 64799, Benzoylacetonitrile. Retrieved from PubChem. [Link]

  • ACS Publications (2015). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. [Link]

Sources

Exploratory

1H NMR of 3-(4-isopropylphenyl)-3-oxopropanenitrile

An In-depth Technical Guide to the ¹H NMR Analysis of 3-(4-isopropylphenyl)-3-oxopropanenitrile Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the Proton Nu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Analysis of 3-(4-isopropylphenyl)-3-oxopropanenitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-(4-isopropylphenyl)-3-oxopropanenitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a detailed interpretation of the spectrum, grounded in fundamental NMR principles, and explains the causal relationships between the molecule's structure and its spectral features. We will cover the theoretical underpinnings, a field-proven experimental protocol, and a signal-by-signal analysis of the expected ¹H NMR spectrum.

Introduction: The Molecule and the Method

3-(4-isopropylphenyl)-3-oxopropanenitrile is a keto-nitrile derivative of cumene. Its structure features a para-substituted aromatic ring, an isopropyl group, and a reactive methylene group flanked by a ketone and a nitrile. This combination of functional groups makes it a valuable intermediate in organic synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules.[1] ¹H NMR, specifically, provides detailed information about the electronic environment of hydrogen atoms (protons), their connectivity, and their relative numbers, allowing for unambiguous confirmation of the molecular structure. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment; deshielded protons (near electron-withdrawing groups) resonate at a lower field (higher ppm values), while shielded protons appear at a higher field (lower ppm values).[2][3] Furthermore, spin-spin coupling between non-equivalent neighboring protons causes signal splitting, providing crucial connectivity data.[4]

This guide will systematically deconstruct the ¹H NMR spectrum of 3-(4-isopropylphenyl)-3-oxopropanenitrile, providing the necessary insights for its confident identification and characterization.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments within the molecule. Due to molecular symmetry, there are five distinct sets of protons, which will give rise to five unique signals in the ¹H NMR spectrum.

Caption: Labeled proton environments in 3-(4-isopropylphenyl)-3-oxopropanenitrile.

Experimental Protocol: A Self-Validating Approach

The quality of an NMR spectrum is directly dependent on the quality of the sample preparation. This protocol is designed to minimize artifacts and produce a high-resolution spectrum suitable for unambiguous structural analysis.

Rationale for Experimental Choices
  • Solvent: Chloroform-d (CDCl₃) is the solvent of choice for this molecule. It is a moderately polar solvent capable of dissolving a wide range of organic compounds, and its residual proton signal at ~7.26 ppm provides a convenient internal reference.[5] Using a deuterated solvent is essential to avoid a large, overwhelming solvent signal in the ¹H spectrum.[1]

  • Concentration: A sample concentration of 5-15 mg in 0.6-0.7 mL of solvent is optimal for ¹H NMR.[5][6] This range provides a strong signal-to-noise ratio without causing issues like solution viscosity or line broadening that can occur at very high concentrations.[6]

  • Filtration: It is critical to remove all solid particulates. Suspended solids distort the magnetic field homogeneity, leading to broad spectral lines that cannot be corrected by spectrometer shimming.

Step-by-Step Sample Preparation Workflow

Sources

Foundational

keto-enol tautomerism in 3-(4-isopropylphenyl)-3-oxopropanenitrile

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-(4-isopropylphenyl)-3-oxopropanenitrile Executive Summary Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, represents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-(4-isopropylphenyl)-3-oxopropanenitrile

Executive Summary

Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, represents a critical, yet often underappreciated, factor in drug discovery and development.[1][2][3] The distinct physicochemical properties of tautomers can profoundly impact a molecule's pharmacokinetics and pharmacodynamics. This guide provides a detailed scientific examination of the , a β-ketonitrile scaffold relevant to medicinal chemistry. We will dissect the structural features governing this equilibrium, present field-proven experimental protocols for its characterization, and integrate computational insights to provide a holistic understanding. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to master the complexities of tautomerism in molecular design and application.

The Principle of Tautomerism: A Cornerstone of Molecular Behavior

Keto-enol tautomerism is a prototropic tautomerism involving the migration of a proton and the shifting of bonding electrons between a carbonyl compound with an α-hydrogen (the keto form) and its corresponding vinyl alcohol (the enol form).[4][5] While the equilibrium for simple aldehydes and ketones overwhelmingly favors the more stable keto form, due to the greater bond strength of a C=O double bond compared to a C=C double bond, this is not universally true.[5][6]

For molecules like β-dicarbonyls and their analogs, such as β-ketonitriles, the enol form can be significantly stabilized by factors including conjugation, intramolecular hydrogen bonding, and aromaticity.[4][7][8] Understanding and controlling this equilibrium is paramount in drug development, as the predominant tautomer in a physiological environment can dictate receptor binding affinity, membrane permeability, and metabolic stability.[9] A less stable tautomer in solution may, in fact, be the bioactive form that preferentially interacts with a biological target.[9]

Molecular Architecture and Tautomeric Forms of 3-(4-isopropylphenyl)-3-oxopropanenitrile

3-(4-isopropylphenyl)-3-oxopropanenitrile is a β-ketonitrile, a class of compounds known for exhibiting pronounced keto-enol tautomerism. The equilibrium involves two distinct chemical entities: the keto tautomer and the enol tautomer.

  • Keto Form: 3-(4-isopropylphenyl)-3-oxopropanenitrile

  • Enol Form: (Z)-3-hydroxy-3-(4-isopropylphenyl)acrylonitrile

The position of this equilibrium is not arbitrary; it is dictated by the molecule's intrinsic electronic and steric properties. The α-protons, located on the carbon atom situated between the carbonyl and nitrile functionalities, are notably acidic. This acidity is a direct consequence of the powerful electron-withdrawing nature of both the adjacent carbonyl (C=O) and nitrile (C≡N) groups, which effectively stabilize the resulting carbanion (enolate) intermediate through resonance.

The enol tautomer is stabilized by two primary factors:

  • Extended Conjugation: The C=C double bond of the enol form creates an extended π-conjugated system involving the phenyl ring and the nitrile group, a stabilizing feature.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the enolic hydroxyl proton and the nitrogen atom of the nitrile group. This creates a pseudo-aromatic six-membered ring, which is particularly stabilizing in non-polar solvents where intermolecular hydrogen bonding with the solvent is not possible.

Caption: Keto-enol equilibrium for 3-(4-isopropylphenyl)-3-oxopropanenitrile.

Probing the Equilibrium: A Multi-faceted Experimental Approach

A robust characterization of the tautomeric equilibrium requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is the gold standard for quantitative analysis, while Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary qualitative and quantitative data.

NMR Spectroscopic Elucidation: The Definitive Quantitative Tool

Proton NMR (¹H NMR) spectroscopy is exceptionally well-suited for studying keto-enol equilibria because the rate of interconversion between tautomers is typically slow on the NMR timescale.[10] This allows for the observation of distinct sets of signals for each tautomer present in the solution.

Experimental Protocol: Determination of Equilibrium Constant (Keq) by ¹H NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 3-(4-isopropylphenyl)-3-oxopropanenitrile and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in a standard 5 mm NMR tube. Rationale: The choice of solvent is critical as it directly influences the equilibrium position.[11] A range of solvents should be used to probe this dependency.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. This is crucial for accurate integration.

  • Spectral Analysis:

    • Identify the characteristic signal for the keto form: the singlet corresponding to the two α-protons (–CH₂–).

    • Identify the characteristic signals for the enol form: the singlet for the vinylic proton (=CH–) and the broad singlet for the hydroxyl proton (–OH).

  • Integration: Carefully integrate the well-resolved singlet of the keto form's CH₂ group (Iketo) and the vinylic proton of the enol form (Ienol). Rationale: The vinylic proton is preferred over the OH proton for integration due to its sharp, reliable signal, whereas the OH signal can be broad and prone to exchange with trace water.

  • Calculation of Keq: The mole fraction of each tautomer is proportional to its integrated signal area, adjusted for the number of protons each signal represents.

    • Molesketo ∝ Iketo / 2 (since the CH₂ signal represents 2 protons)

    • Molesenol ∝ Ienol / 1 (since the =CH– signal represents 1 proton)

    • The equilibrium constant, Keq, is calculated as the ratio of the enol to keto concentrations: Keq = [Enol] / [Keto] = (Ienol) / (Iketo / 2)

  • Validation: The consistency of Keq values calculated using different, non-overlapping signal pairs (if available) serves as an internal validation of the measurement's accuracy.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

TautomerGroup¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Keto α-CH₂~ 4.0 - 4.5 (s, 2H)~ 30 - 35
C=O-~ 185 - 195
C≡N-~ 115 - 120
Enol =CH~ 5.5 - 6.0 (s, 1H)~ 90 - 95
OH~ 10 - 14 (br s, 1H)-
=C-OH-~ 160 - 170
C≡N-~ 118 - 123

Note: These are estimated values based on analogous structures like benzoylacetonitrile.[12] Actual values must be determined experimentally.

G cluster_workflow NMR Workflow for K_eq Determination A Prepare Sample (Compound + Deuterated Solvent) B Acquire Quantitative ¹H NMR Spectrum A->B C Identify & Assign Keto (CH₂) and Enol (=CH) Signals B->C D Integrate Signal Areas (I_keto and I_enol) C->D E Calculate K_eq K_eq = (I_enol) / (I_keto / 2) D->E F Analyze Solvent & Temperature Dependence E->F

Caption: Experimental workflow for determining Keq via NMR.

Vibrational and Electronic Spectroscopy (IR & UV-Vis)

IR and UV-Vis spectroscopy offer valuable, complementary data for identifying the tautomers.

  • Infrared (IR) Spectroscopy: In the solid state, the FTIR spectrum can reveal the predominant tautomer. The keto form is characterized by a strong carbonyl (C=O) absorption, while the enol form shows a C=C stretch and a broad O-H stretch, indicative of strong intramolecular hydrogen bonding.

  • UV-Vis Spectroscopy: The keto and enol forms are distinct chromophores. The enol tautomer, with its more extended conjugated system, is expected to absorb light at a longer wavelength (a bathochromic shift) compared to the keto form. By monitoring the absorbance at the λmax for each tautomer in different solvents, the shift in equilibrium can be qualitatively and, with appropriate calibration, quantitatively assessed.[13][14]

Table 2: Key IR and UV-Vis Spectroscopic Data

TautomerIR Absorption (cm⁻¹)UV-Vis (λmax)
Keto ~1680-1700 (Aryl C=O stretch)~2250-2260 (C≡N stretch)Shorter Wavelength
Enol ~3100-3400 (O-H, broad, H-bonded)~1600-1620 (C=C stretch)~2220-2230 (C≡N, conjugated)Longer Wavelength
The Decisive Role of the Solvent Environment

The choice of solvent can dramatically shift the keto-enol equilibrium.[11][15] This phenomenon is a key consideration in drug formulation and for understanding behavior in physiological media.

  • Non-polar Solvents (e.g., Cyclohexane, CCl₄): These solvents cannot form hydrogen bonds with the solute. They favor the enol form, where the polar O-H group is masked by the strong intramolecular hydrogen bond, reducing unfavorable interactions with the non-polar environment.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors. They can disrupt the enol's intramolecular hydrogen bond and stabilize the more polar keto tautomer. Consequently, the proportion of the keto form often increases in such solvents.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl group of the keto form, leading to its stabilization. This generally shifts the equilibrium towards the keto tautomer.[11][16]

Table 3: Representative Solvent-Dependent Tautomeric Equilibrium Constants (Keq)

SolventDielectric Constant (ε)Expected Trend for Keq = [Enol]/[Keto]Predominant Form
Cyclohexane-d₁₂2.0HighEnol
Chloroform-d4.8Intermediate to HighEnol
Acetone-d₆21Intermediate to LowKeto/Enol Mixture
DMSO-d₆47LowKeto
Methanol-d₄33LowKeto

This table illustrates the general trend observed for β-dicarbonyl and related compounds.[10][11] The specific values for 3-(4-isopropylphenyl)-3-oxopropanenitrile must be determined experimentally.

Computational Insights into Tautomer Stability

Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical lens to complement experimental findings.[16]

Methodology:

  • Model Building: Construct 3D models of both the keto and enol tautomers.

  • Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in various solvents using a continuum solvation model (e.g., PCM). A functional like B3LYP with a suitable basis set (e.g., 6-31+G(d)) is a common starting point.

  • Energy Calculation: Calculate the single-point electronic energies (E) and Gibbs free energies (G) for the optimized structures.

  • Relative Stability: The difference in Gibbs free energy (ΔG = Genol - Gketo) predicts the position of the equilibrium. A negative ΔG indicates the enol form is more stable, while a positive ΔG indicates the keto form is favored.

Computational results can rationalize experimental observations, for instance, by quantifying the energetic stabilization provided by the enol's intramolecular hydrogen bond or the stabilization of the keto form by polar solvents.[16]

Synthesis and Implications in Drug Design

Compounds like 3-(4-isopropylphenyl)-3-oxopropanenitrile are typically synthesized via a Claisen condensation reaction between an appropriate ester (e.g., methyl 4-isopropylbenzoate) and acetonitrile, using a strong base like sodium amide or sodium hydride.[17]

The dual reactivity of the tautomeric mixture is a key asset in synthetic chemistry. The keto form can be deprotonated to form a nucleophilic enolate, while the enol form can react as a nucleophile at its α-carbon or its oxygen atom. This versatility makes β-ketonitriles valuable precursors for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyridines, which are common motifs in pharmaceuticals. The specific tautomer present under reaction conditions can dictate the reaction pathway and final product distribution.

Conclusion

The keto-enol tautomerism of 3-(4-isopropylphenyl)-3-oxopropanenitrile is a complex equilibrium governed by a delicate interplay of intramolecular stabilization and intermolecular interactions with the solvent environment. A comprehensive understanding, achieved through the synergistic application of high-resolution NMR spectroscopy, complementary spectroscopic methods, and computational modeling, is essential for any researcher in the field of drug development. By characterizing and controlling this tautomeric behavior, scientists can better predict molecular properties, optimize synthetic pathways, and ultimately design more effective and reliable therapeutic agents.

References

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  • Jacquemin, D., & Perpète, E. A. (2010). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 114(35), 9479-9482. [Link]

  • da Costa Ferreira, A. M., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology, 3. [Link]

  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2623-2628. [Link]

  • Diva-Portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. [Link]

  • sisgeenco. (n.d.). Tautomerism occurrence and intrinsic importance in the development of new drugs. [Link]

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Protocols & Analytical Methods

Method

large-scale synthesis of 3-(4-isopropylphenyl)-3-oxopropanenitrile

An In-Depth Guide to the Large-Scale Synthesis of 3-(4-isopropylphenyl)-3-oxopropanenitrile For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide for the ,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Large-Scale Synthesis of 3-(4-isopropylphenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the , a key intermediate in various chemical and pharmaceutical applications. The synthesis is predicated on the Claisen condensation, a robust and scalable method for carbon-carbon bond formation. This guide offers a detailed protocol, mechanistic insights, safety considerations, and analytical validation methods, designed to ensure both high yield and purity in a large-scale production environment.

Introduction and Strategic Overview

3-(4-isopropylphenyl)-3-oxopropanenitrile, also known as 4-isopropylbenzoylacetonitrile, is a valuable β-ketonitrile intermediate. Its structure is amenable to a variety of subsequent chemical transformations, making it a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.

The primary challenge in scaling up the synthesis of this compound lies in controlling the reaction conditions to maximize yield while minimizing side reactions and ensuring the safety of the operation. The chosen synthetic route, a base-mediated Claisen condensation between an ester of 4-isopropylbenzoic acid and acetonitrile, is a classic and well-understood transformation that is highly amenable to industrial-scale production.[1]

Core Synthetic Strategy: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or, as in this case, an ester and another carbonyl compound in the presence of a strong base.[1][2] The reaction proceeds via the formation of an enolate from the acidic α-proton of acetonitrile, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester (ethyl 4-isopropylbenzoate). The subsequent elimination of an alkoxide group yields the desired β-keto nitrile.[2][3]

The choice of base is critical. A strong base is required to deprotonate acetonitrile. Sodium ethoxide is selected for this protocol as its conjugate acid, ethanol, is the same as the leaving group of the ester, thus preventing transesterification side reactions.[2]

Reaction Mechanism and Workflow

Overall Reaction Scheme

The synthesis is a two-step process starting from 4-isopropylbenzoic acid.

  • Step 1: Fischer Esterification: Conversion of 4-isopropylbenzoic acid to its ethyl ester.

  • Step 2: Claisen Condensation: Reaction of ethyl 4-isopropylbenzoate with acetonitrile to form the target product.

Reaction_Scheme cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Claisen Condensation 4-isopropylbenzoic_acid 4-isopropylbenzoic acid ethyl_4-isopropylbenzoate Ethyl 4-isopropylbenzoate 4-isopropylbenzoic_acid->ethyl_4-isopropylbenzoate + Ethanol, H⁺ ethanol Ethanol H2SO4 H₂SO₄ (cat.) product 3-(4-isopropylphenyl)-3-oxopropanenitrile ethyl_4-isopropylbenzoate->product + Acetonitrile, NaOEt acetonitrile Acetonitrile NaOEt Sodium Ethoxide

Caption: Overall two-step synthesis of 3-(4-isopropylphenyl)-3-oxopropanenitrile.

Experimental Workflow Diagram

The following diagram outlines the major operational stages for the synthesis, purification, and analysis of the final product.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep Prepare Sodium Ethoxide in Anhydrous Toluene charge Charge Reactor with Base Suspension prep->charge add_aceto Slowly Add Acetonitrile (Control Temperature) charge->add_aceto add_ester Add Ethyl 4-isopropylbenzoate (Maintain Inert Atmosphere) add_aceto->add_ester reflux Reflux Reaction Mixture (e.g., 3-5 hours) add_ester->reflux cool Cool to Room Temperature reflux->cool quench Quench with Dilute HCl cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry evap Evaporate Solvent (Reduced Pressure) dry->evap crude Obtain Crude Product evap->crude recrystallize Recrystallize from Ethanol/Water crude->recrystallize filter_dry Filter and Dry Crystals Under Vacuum recrystallize->filter_dry pure_product High-Purity Product filter_dry->pure_product analyze QC Analysis (NMR, HPLC, MS) pure_product->analyze

Sources

Application

Application Notes & Protocols: Synthesis of 2-Aminothiophenes via the Gewald Reaction

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the 2-Aminothiophene Scaffold The 2-aminothiophene motif is a cornerstone in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the 2-Aminothiophene Scaffold

The 2-aminothiophene motif is a cornerstone in medicinal chemistry and materials science.[1][2] As a privileged heterocyclic scaffold, it is found in a wide array of pharmacologically active compounds, demonstrating properties that include antimicrobial, anti-inflammatory, anticancer, and antipsychotic activities.[2][3] Notable drugs such as the antipsychotic Olanzapine , the anti-inflammatory Tinoridine , and the anxiolytic Bentazepam incorporate this versatile structure, highlighting its significance in drug development.[4]

The most prominent and efficient method for constructing this scaffold is the Gewald three-component reaction , first reported by Karl Gewald in 1961.[4][5] This one-pot synthesis combines a carbonyl compound (typically an α-methylene ketone or aldehyde), an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[6][7] The reaction's enduring appeal lies in its operational simplicity, use of readily available starting materials, and the high degree of functionalization possible in the final product, making it a powerful tool for building molecular diversity.[2][5]

This guide provides an in-depth exploration of the Gewald reaction, from its underlying mechanism to practical, field-tested protocols and optimization strategies.

The Gewald Reaction: A Mechanistic Overview

The mechanism of the Gewald reaction, while utilized for decades, has been the subject of detailed study to elucidate its precise steps.[6][7] It is broadly understood to proceed through a sequence of condensation, sulfur addition, and intramolecular cyclization.[5] A comprehensive computational study has further refined this understanding, confirming the initial Knoevenagel condensation followed by the opening of the elemental sulfur ring.[7][8][9]

The key mechanistic stages are:

  • Knoevenagel Condensation : The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the α-activated nitrile.[1][6] The base (e.g., morpholine, piperidine) deprotonates the active methylene compound, which then attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel adduct.[4][6]

  • Michael Addition of Sulfur : The base then deprotonates the α-carbon of the Knoevenagel adduct. This carbanion attacks the elemental sulfur ring (S₈), leading to its opening and the formation of a polysulfide intermediate.[7][9] This intermediate is typically not isolated.

  • Intramolecular Cyclization & Tautomerization : The terminal sulfur anion of the intermediate performs a nucleophilic attack on the nitrile group's carbon atom, forming a five-membered imine ring.[4][5] This is the crucial ring-forming step. A final prototropic shift (tautomerization) leads to the aromatization of the ring, yielding the stable 2-aminothiophene product.[4][6]

Gewald_Mechanism Gewald Reaction Mechanism Reactants Ketone + α-Cyanonitrile + Sulfur (S₈) Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Nitrile) Reactants->Knoevenagel 1. Knoevenagel    Condensation Base Base (e.g., Morpholine) Base->Reactants Base->Knoevenagel SulfurAdduct Thiolate Intermediate Knoevenagel->SulfurAdduct 2. Michael Addition     of Sulfur CyclizedIminie Cyclized Imine SulfurAdduct->CyclizedIminie 3. Intramolecular     Cyclization Product 2-Aminothiophene CyclizedIminie->Product 4. Tautomerization    (Aromatization)

Caption: The four principal stages of the Gewald reaction mechanism.

Experimental Design & Optimization Strategies

The success and efficiency of the Gewald synthesis hinge on the careful selection of reactants, catalyst, solvent, and reaction conditions.[10]

Catalyst Selection: The Role of the Base

The base is arguably the most critical component, as it catalyzes both the initial condensation and the subsequent sulfur addition.

  • Traditional Organic Bases : Secondary amines like morpholine , piperidine , and diethylamine are highly effective and commonly used in stoichiometric or near-stoichiometric amounts.[4] Morpholine is often cited for its high performance.[10]

  • Catalytic Systems : Modern protocols favor using bases in truly catalytic amounts, which simplifies workup and improves sustainability. A recently developed piperidinium borate salt, acting as a conjugate acid-base pair, has shown excellent efficacy in catalytic amounts (e.g., 20 mol%).[4]

  • Heterogeneous Catalysts : Solid-supported bases like KF-alumina offer significant advantages, including simple filtration-based removal, catalyst recycling, and often milder reaction conditions.[10]

Solvent Choice: Balancing Reactivity and Sustainability

The solvent influences reagent solubility (especially for sulfur) and reaction kinetics.

Solvent SystemTypical ConditionsAdvantagesDisadvantagesReference
Ethanol / MethanolReflux (65-80°C)Good solubility for reactants, volatile for easy removal.Flammable, longer reaction times may be needed.[11]
DMF / DMSO80-100°CHigh boiling point, excellent solvating power.Difficult to remove, potential for side reactions.[4]
Ethanol/Water (9:1)100°C"Green" solvent, excellent yields, clean workup.Requires a sealed vessel for temperatures above boiling point.[4]
Water (Ultrasound)70°C, 40 kHzEnvironmentally benign, catalyst-free (with Na₂Sₓ), rapid.Requires specialized sonication equipment.[1][12]
Solvent-FreeMicrowave/Ball MillExtremely rapid, high efficiency, minimal waste.Requires specialized equipment, potential for thermal runaway.[10]

Ethanol is often a good starting point, providing a balance of reactivity and ease of handling.[11] For greener approaches, an ethanol/water mixture is highly recommended.[4]

Reaction Conditions: Temperature and Time

The Gewald reaction is typically performed at elevated temperatures, ranging from 50°C to reflux, to ensure a reasonable reaction rate. Reaction progress should be monitored by Thin-Layer Chromatography (TLC). The application of microwave irradiation or ultrasound can dramatically reduce reaction times from hours to minutes and often improves yields.[6][10]

Detailed Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol details a reliable and scalable synthesis using cyclohexanone, malononitrile, and sulfur, a model reaction for optimizing Gewald conditions.[4]

Safety Precautions
  • General : Conduct the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Elemental Sulfur : Sulfur powder can form explosive dust clouds in the air.[13] Avoid dust generation. Keep away from ignition sources and ground all equipment.[14][15][16] In case of fire, use dry sand for small fires; water spray or foam for larger fires.[15]

  • Malononitrile : Toxic if swallowed or in contact with skin. Handle with care.

  • Cyclohexanone/Piperidine : Flammable liquids and vapors. Irritating to skin and eyes.

Reagents and Equipment
  • Reagents : Cyclohexanone, Malononitrile, Elemental Sulfur (powdered), Piperidine, Ethanol.

  • Equipment : Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, oil bath, equipment for TLC analysis, rotary evaporator, Buchner funnel and flask for filtration.

Step-by-Step Procedure

Workflow Experimental Workflow A 1. Reagent Combination Combine cyclohexanone (10 mmol), malononitrile (10 mmol), sulfur (11 mmol), and ethanol (20 mL) in a flask. B 2. Add Catalyst Add piperidine (20 mol%, 2 mmol) dropwise while stirring. A->B C 3. Reaction Attach condenser and heat to reflux (approx. 80°C) with vigorous stirring. B->C D 4. Monitoring Monitor reaction progress via TLC (e.g., 3:1 Hexanes:EtOAc) for 2-4 hours. C->D E 5. Work-up Cool to RT. Pour into ice-water (100 mL). Stir until a solid precipitate forms. D->E F 6. Isolation Collect the crude solid by vacuum filtration. Wash with cold water. E->F G 7. Purification Recrystallize the solid from hot ethanol to obtain pure product. F->G H 8. Characterization Dry the crystals. Determine yield, melting point, and confirm structure (NMR, IR, MS). G->H

Caption: Step-by-step workflow for a typical Gewald synthesis.

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 mL, ~10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.35 g, 11 mmol), and ethanol (20 mL).

  • Catalyst Addition : While stirring the suspension, add piperidine (0.2 mL, 2 mmol) dropwise.

  • Heating : Attach a reflux condenser and place the flask in a preheated oil bath at 80°C. Heat the mixture under reflux with vigorous stirring. The suspension will gradually turn into a dark, homogeneous solution.

  • Monitoring : Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

  • Work-up : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Stir the mixture for 15-20 minutes, during which a yellow or beige solid should precipitate.

  • Isolation : Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold water to remove any residual catalyst and inorganic impurities.

  • Purification : The most common method for purification is recrystallization from hot ethanol. Dissolve the crude solid in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Analysis : Dry the product under vacuum. A typical yield for this reaction is in the range of 80-95%. Characterize the final compound by determining its melting point and using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, MS).

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient base or inactive catalyst.2. Reaction temperature too low.3. Poor quality of elemental sulfur.1. Use a fresh, higher-purity base. Consider a stronger base like DBU or a more active catalytic system.[4]2. Increase the temperature or switch to a higher-boiling solvent like DMF. Consider using microwave or ultrasound assistance.[10]3. Use finely powdered "flowers of sulfur" for better reactivity.
Formation of Dark, Tarry Side Products 1. Reaction temperature is too high or heating for too long.2. Air oxidation of intermediates.1. Reduce the reaction temperature and monitor carefully by TLC to stop the reaction upon completion.2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Knoevenagel Adduct is Main Product 1. Sulfur addition or cyclization step is failing.2. Insufficient base to catalyze the second stage.1. Ensure sulfur is fully dissolved/suspended. Increase temperature after TLC confirms Knoevenagel adduct formation.2. Add an additional portion of the base after the initial condensation phase.
Difficulty in Product Precipitation/Isolation 1. Product is too soluble in the work-up mixture.2. Product has oiled out instead of crystallizing.1. Reduce the amount of solvent used for recrystallization. Add a non-solvent (like water or hexanes) dropwise to the ethanol solution to induce precipitation.2. During work-up, scratch the inside of the beaker with a glass rod to induce crystallization. Use seed crystals if available.

References

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022, August 29). PubMed Central. [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • ResearchGate. (2025, August 9). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Liang, C., Lei, D., Wang, X., & Yao, Q. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • El-Shishtawy, R. M., Al-Amshany, Z. M., & Al-Zahrani, F. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Research Square. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • Martin Operating Partnership, L.P. (2016, June 27). Elemental Sulfur - SAFETY DATA SHEET. [Link]

  • Shaabani, A., Hooshmand, S. E., & Afaridoun, H. (2016). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

  • El-Shishtawy, R. M., Al-Amshany, Z. M., & Al-Zahrani, F. A. (2017). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 82(1), 225-232. [Link]

  • Singh, A., & Sharma, P. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]

  • Martin Operating Partnership, L.P. (2022, December 15). SULPHUR SAFETY DATA SHEET. [Link]

  • New Jersey Department of Health. (n.d.). Sulfur - Hazardous Substance Fact Sheet. [Link]

  • Stanetty, P., & Kremslehner, M. (2008). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 13(4), 853-863. [Link]

  • Redox. (2022, October 3). Safety Data Sheet Sulphur (Formed). [Link]

  • Washington State University. (2005, August 25). MATERIAL SAFETY DATA SHEET - Elemental Sulfur. [Link]

  • Shaik, M., & Kumar, C. G. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(2), 246-252. [Link]

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Method

Application Notes and Protocols for the Utilization of 3-(4-isopropylphenyl)-3-oxopropanenitrile in Agrochemical Synthesis

Introduction: The Strategic Importance of β-Ketonitriles in Agrochemical Discovery In the competitive landscape of agrochemical research and development, the efficient construction of novel heterocyclic scaffolds is para...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of β-Ketonitriles in Agrochemical Discovery

In the competitive landscape of agrochemical research and development, the efficient construction of novel heterocyclic scaffolds is paramount. β-Ketonitriles, and specifically 3-(4-isopropylphenyl)-3-oxopropanenitrile, represent a class of highly versatile building blocks for the synthesis of a diverse array of biologically active molecules.[1][2] The inherent reactivity of the keto and nitrile functional groups, coupled with the lipophilic isopropylphenyl moiety, makes this intermediate a prime candidate for the development of new fungicides, herbicides, and insecticides. The isopropylphenyl group, in particular, is a common feature in several commercial agrochemicals, contributing to favorable interactions with biological targets and enhancing compound efficacy.

This guide provides an in-depth exploration of the synthetic utility of 3-(4-isopropylphenyl)-3-oxopropanenitrile, offering detailed protocols for its application in the synthesis of key agrochemical heterocyclic cores. We will delve into the mechanistic underpinnings of these transformations, providing researchers with the foundational knowledge to not only replicate these procedures but also to innovate and adapt them for the discovery of next-generation crop protection agents.

Core Synthetic Applications and Mechanistic Insights

3-(4-isopropylphenyl)-3-oxopropanenitrile serves as a linchpin for the synthesis of several critical heterocyclic systems, primarily through cyclocondensation reactions. The electron-withdrawing nature of the nitrile and ketone groups activates the central methylene bridge, making it susceptible to a range of nucleophilic attacks and subsequent cyclizations.

Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a robust and efficient one-pot synthesis of polysubstituted 2-aminothiophenes.[3] These thiophene derivatives are not only valuable intermediates in their own right but are also found in molecules with fungicidal and insecticidal properties.[4]

Causality of Experimental Choices: The reaction proceeds through an initial Knoevenagel condensation of the β-ketonitrile with elemental sulfur, followed by cyclization. The choice of a basic catalyst, such as morpholine or triethylamine, is crucial for promoting the initial condensation and the subsequent ring-closure. The solvent, typically a polar protic solvent like ethanol or methanol, facilitates the dissolution of the reactants and intermediates.

Experimental Workflow Diagram:

Gewald_Reaction_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Product 3-(4-isopropylphenyl)-3-oxopropanenitrile 3-(4-isopropylphenyl)-3-oxopropanenitrile Mixing Mixing 3-(4-isopropylphenyl)-3-oxopropanenitrile->Mixing Elemental Sulfur Elemental Sulfur Elemental Sulfur->Mixing Base (e.g., Morpholine) Base (e.g., Morpholine) Base (e.g., Morpholine)->Mixing Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Mixing Heating_Reflux Heating_Reflux Mixing->Heating_Reflux Promotes Condensation & Cyclization Cooling_Precipitation Cooling_Precipitation Heating_Reflux->Cooling_Precipitation Filtration_Washing Filtration_Washing Cooling_Precipitation->Filtration_Washing Isolates Product Drying Drying Filtration_Washing->Drying 2-amino-4-(4-isopropylphenyl)-5-cyanothiophene 2-amino-4-(4-isopropylphenyl)-5-cyanothiophene Drying->2-amino-4-(4-isopropylphenyl)-5-cyanothiophene

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Detailed Protocol:

Synthesis of 2-amino-4-(4-isopropylphenyl)-5-cyanothiophene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-isopropylphenyl)-3-oxopropanenitrile (1.0 eq), elemental sulfur (1.2 eq), and ethanol.

  • Addition of Base: To the stirred suspension, add morpholine (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary:

ParameterExpected Value
Yield 75-90%
Purity (by HPLC) >95%
Appearance Pale yellow to off-white solid
Synthesis of Pyrazole-based Fungicide Precursors

Pyrazole derivatives are a cornerstone of modern fungicide development, with many commercial products targeting the succinate dehydrogenase enzyme. 3-(4-isopropylphenyl)-3-oxopropanenitrile can be readily converted to pyrazole heterocycles by reaction with hydrazine derivatives.

Causality of Experimental Choices: The reaction is a classic cyclocondensation. The hydrazine nucleophilically attacks the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The choice of hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) will determine the substitution pattern on the pyrazole nitrogen. An acidic or basic catalyst can be employed to accelerate the reaction.

Logical Relationship Diagram:

Pyrazole_Synthesis_Logic cluster_reagents Key Reagents cluster_reaction Core Reaction cluster_product Product Class Ketonitrile 3-(4-isopropylphenyl)- 3-oxopropanenitrile Start->Ketonitrile Starting Material Condensation Cyclocondensation Ketonitrile->Condensation Hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) Hydrazine->Condensation Pyrazole Substituted Pyrazole Condensation->Pyrazole Pyrazole->End Fungicide Precursor

Caption: Logical flow for the synthesis of pyrazole precursors.

Detailed Protocol:

Synthesis of 5-(4-isopropylphenyl)-1H-pyrazol-3-amine

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-isopropylphenyl)-3-oxopropanenitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

  • Isolation: Collect the solid product by filtration and wash with water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Characterize the final product using spectroscopic methods (NMR, MS, IR).

Quantitative Data Summary:

ParameterExpected Value
Yield 80-95%
Purity (by HPLC) >97%
Appearance White to off-white crystalline solid
Synthesis of Pyrimidine-based Herbicide Scaffolds

Pyrimidine derivatives are a well-established class of herbicides. The bifunctional nature of 3-(4-isopropylphenyl)-3-oxopropanenitrile allows for its use in the construction of pyrimidine rings through condensation with amidines or ureas.

Causality of Experimental Choices: This synthesis involves a cyclocondensation reaction where the amidine or urea acts as a dinucleophile, reacting with both the ketone and the nitrile functionalities of the β-ketonitrile. A strong base, such as sodium ethoxide or sodium hydride, is typically required to deprotonate the amidine/urea and facilitate the initial nucleophilic attack.

Experimental Workflow Diagram:

Pyrimidine_Synthesis_Workflow start Start reactants Mix Ketonitrile, Amidine/Urea, and Strong Base in Solvent start->reactants reaction Heat to Reflux reactants->reaction Initiate Cyclocondensation workup Cool, Neutralize, and Extract reaction->workup Isolate Crude Product purification Column Chromatography or Recrystallization workup->purification product 4-amino-6-(4-isopropylphenyl)pyrimidin-2(1H)-one purification->product end End product->end

Caption: Workflow for the synthesis of pyrimidine scaffolds.

Detailed Protocol:

Synthesis of 4-amino-6-(4-isopropylphenyl)pyrimidin-2(1H)-one

  • Preparation of Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.5 eq) to ethanol.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add urea (1.2 eq) and stir until dissolved. Then, add a solution of 3-(4-isopropylphenyl)-3-oxopropanenitrile (1.0 eq) in ethanol dropwise.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl). This will cause the product to precipitate.

  • Isolation: Collect the precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol.

  • Characterization: Confirm the structure of the pyrimidine derivative using appropriate analytical techniques.

Quantitative Data Summary:

ParameterExpected Value
Yield 60-75%
Purity (by HPLC) >96%
Appearance White to pale yellow powder

Safety and Handling

3-(4-isopropylphenyl)-3-oxopropanenitrile should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Conclusion

3-(4-isopropylphenyl)-3-oxopropanenitrile is a valuable and versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential applications in the agrochemical industry. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this building block in the discovery and development of novel fungicides, herbicides, and insecticides. The inherent reactivity of this β-ketonitrile, combined with the proven synthetic routes to key agrochemical scaffolds, positions it as a key tool in the arsenal of the modern agrochemical scientist.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Scribd. (n.d.). 1 s2.0 S0040402008016517 Main | PDF | Chemical Reactions | Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of Herbicidal 2-Aryl-4-(3H)-pyrimidinones. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025). A High-Yielding Preparation of β-Ketonitriles | Request PDF. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved January 24, 2026, from [Link]

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 24, 2026, from [Link]

  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved January 24, 2026, from [Link]

Sources

Application

The Biginelli Reaction with β-Ketonitriles: A Practical Guide to the Synthesis of 5-Cyano-Dihydropyrimidinones

Introduction: Reimagining a Classic for Modern Drug Discovery The Biginelli reaction, a cornerstone of multicomponent reactions in organic chemistry since its discovery by Italian chemist Pietro Biginelli in 1891, provid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining a Classic for Modern Drug Discovery

The Biginelli reaction, a cornerstone of multicomponent reactions in organic chemistry since its discovery by Italian chemist Pietro Biginelli in 1891, provides a straightforward and efficient pathway to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] This acid-catalyzed, one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) has garnered sustained interest due to the significant therapeutic potential of the resulting DHPM scaffold.[3][4] DHPMs are prevalent in a wide array of biologically active molecules and natural products, exhibiting activities such as antiviral, antitumor, anti-inflammatory, and calcium channel modulation.[5][6][7]

Traditionally, the Biginelli reaction has predominantly utilized β-ketoesters as the 1,3-dicarbonyl component. However, the versatility of this reaction allows for the incorporation of alternative substrates, opening avenues to novel DHPM analogues with unique pharmacological profiles. This application note provides a detailed exploration of the Biginelli reaction employing β-ketonitriles, a modification that yields valuable 5-cyano-substituted dihydropyrimidinones. These compounds are of particular interest in medicinal chemistry, with some derivatives showing promise as potent therapeutic agents.[8]

The use of β-ketonitriles in this reaction presents unique challenges, primarily due to their inherent instability under certain reaction conditions.[8][9] This guide offers a comprehensive overview of the mechanistic nuances, optimized protocols, and practical considerations for successfully employing β-ketonitriles in the Biginelli synthesis, aimed at researchers, scientists, and professionals in drug development.

Mechanistic Insights: The Journey from β-Ketonitrile to DHPM

The generally accepted mechanism for the classical Biginelli reaction is believed to proceed through a series of bimolecular reactions.[1][3] While several pathways have been proposed, the most favored involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol form of the β-dicarbonyl compound. Subsequent cyclization via intramolecular condensation and dehydration affords the final dihydropyrimidinone ring system.[3]

When a β-ketonitrile is substituted for the more common β-ketoester, the fundamental mechanistic steps are presumed to be similar. However, the electronic properties of the nitrile group compared to the ester moiety can influence reaction rates and intermediate stability. The successful synthesis of 5-cyano-dihydropyrimidinones demonstrates that β-ketonitriles can effectively serve as the active methylene component in this powerful transformation.[8][9]

Biginelli_Mechanism Aldehyde Aldehyde (R-CHO) Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea - H₂O Urea Urea Urea->Iminium Ketonitrile β-Ketonitrile Enol Enol of β-Ketonitrile Ketonitrile->Enol Tautomerization Adduct Open-Chain Adduct Iminium->Adduct + Enol Enol->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Condensation DHPM 5-Cyano-DHPM Cyclized->DHPM - H₂O

Figure 1: Proposed mechanism for the Biginelli reaction with a β-ketonitrile.

Experimental Design and Optimization: Keys to Success

The successful synthesis of 5-cyano-dihydropyrimidinones via the Biginelli reaction hinges on careful optimization of reaction parameters to account for the lability of the β-ketonitrile starting material.[8][9]

Catalyst Selection

A wide variety of Brønsted and Lewis acids have been employed to catalyze the Biginelli reaction.[1] For the reaction with β-ketonitriles, both protic acids like HCl and Lewis acids have proven effective. The choice of catalyst can significantly impact reaction times and yields. In some protocols, trimethylsilyl chloride (TMSCl) has been used, which may act as both a catalyst and a dehydrating agent.[10]

Solvent and Temperature

Solvent selection plays a crucial role. While classical Biginelli reactions often use ethanol, reactions with β-ketonitriles have been successfully carried out in solvents like acetonitrile.[10] Solvent-free conditions, often coupled with microwave irradiation, have also emerged as a green and efficient alternative, leading to shorter reaction times and often higher yields.[11][12][13] The reaction temperature is typically elevated, with reflux conditions being common for conventional heating methods.

Stoichiometry

The stoichiometry of the reactants is another critical parameter. An excess of urea is often used to drive the reaction towards the product. A typical molar ratio of aldehyde:β-ketonitrile:urea might be 1:1:1.5.[10]

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of 5-cyano-dihydropyrimidinones. Researchers should note that optimization may be necessary for different substrates.

Protocol 1: Conventional Heating with TMSCl Catalysis

This protocol is adapted from a general procedure for the synthesis of dihydropyrimidinones using a cyano-activated methylene group.[10]

Materials:

  • Aromatic aldehyde (e.g., p-nitrobenzaldehyde)

  • β-Ketonitrile (e.g., benzoylacetonitrile)

  • Urea

  • Trimethylsilyl chloride (TMSCl)

  • Acetonitrile (CH₃CN)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a solution of the aromatic aldehyde (2 mmol) and the β-ketonitrile (2 mmol) in acetonitrile (10 mL), add urea (3 mmol).

  • To this stirred mixture, add trimethylsilyl chloride (0.2 mmol) as the catalyst.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water (20 mL).

  • Stir the aqueous mixture for 15 minutes to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it with cold water (2 x 10 mL).

  • Further purify the crude product by washing with 90% ethanol (15 mL) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 5-cyano-dihydropyrimidinone.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aldehyde, β-Ketonitrile, and Urea in Acetonitrile B Add TMSCl Catalyst A->B C Reflux and Monitor by TLC B->C D Cool and Precipitate in Cold Water C->D E Filter and Wash with Water D->E F Wash/Recrystallize from Ethanol E->F G Pure 5-Cyano-DHPM F->G Characterize Product

Figure 2: Experimental workflow for the synthesis of 5-cyano-DHPMs.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis

Microwave-assisted synthesis offers a rapid and environmentally friendly alternative to conventional heating.[11][12][13]

Materials:

  • Aromatic aldehyde

  • β-Ketonitrile

  • Urea or Thiourea

  • Catalyst (e.g., a solid acid catalyst or a Lewis acid)

  • Microwave reactor

  • Mortar and pestle

Procedure:

  • In a mortar, thoroughly grind a mixture of the aldehyde (1 mmol), β-ketonitrile (1 mmol), urea (1.5 mmol), and the chosen catalyst (e.g., 5-10 mol%).

  • Transfer the solid mixture to a microwave-safe reaction vessel.

  • Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-120 °C) for a short duration (typically 5-15 minutes).

  • Monitor the reaction progress by TLC after a short irradiation time.

  • Once the reaction is complete, cool the vessel to room temperature.

  • Add a suitable solvent (e.g., ethyl acetate) to the solid residue and filter to remove the catalyst (if heterogeneous).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Substrate Scope and Yields

The Biginelli reaction with β-ketonitriles has been shown to be effective for a range of substrates. The following table summarizes representative examples from the literature.

EntryAldehydeβ-KetonitrileCatalystConditionsYield (%)Reference
1BenzaldehydeBenzoylacetonitrileHClEthanol, RefluxModerate[8]
24-NitrobenzaldehydeCyanoacetoneTMSClAcetonitrile, RefluxHigh[10]
34-ChlorobenzaldehydeBenzoylacetonitrile-Microwave, 120°CGood[11]
43-HydroxybenzaldehydeCyanoacetoneYb(OTf)₃Solvent-free, 100°CHigh[3]
54-MethoxybenzaldehydeEthyl CyanoacetateH₃BO₃Acetonitrile, Reflux75[10]

Applications in Drug Development

The 5-cyano-dihydropyrimidinone scaffold is a valuable pharmacophore in modern drug discovery. The cyano group can act as a hydrogen bond acceptor and can be further functionalized, allowing for the generation of diverse chemical libraries for high-throughput screening. For instance, certain 5-cyano-DHPM derivatives have been investigated for their potential as Eg5 inhibitors, a target for anticancer therapies.[8] The synthetic accessibility of these compounds via the modified Biginelli reaction makes them attractive candidates for lead optimization programs.

Conclusion and Future Perspectives

The adaptation of the Biginelli reaction to include β-ketonitriles significantly broadens the scope of this classic multicomponent reaction, providing efficient access to 5-cyano-substituted dihydropyrimidinones. While the inherent instability of β-ketonitriles requires careful optimization of reaction conditions, the protocols outlined in this guide demonstrate that high yields of the desired products can be achieved through both conventional and microwave-assisted methods. The resulting 5-cyano-DHPMs are valuable building blocks for the development of new therapeutic agents, underscoring the enduring relevance of the Biginelli reaction in contemporary medicinal chemistry. Future research in this area will likely focus on the development of more efficient and enantioselective catalytic systems, further expanding the chemical space accessible through this powerful transformation.

References

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 132, 108-134. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • Wipf, P., & Maciejewski, J. P. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 381. [Link]

  • Yadav, S., & Srivastava, A. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 30(5), 34-43. [Link]

  • Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236. [Link]

  • Pachore, S. S., Ambhaikar, N. B., Siddaiah, V., Khobare, S. R., Kumar, S., Dahanukar, V. H., & Kumar, U. K. S. (2018). Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. Journal of Chemical Sciences, 130(6), 69. [Link]

  • Asian Journal of Chemistry. (2012). Microwave-assisted Synthesis of Some Biginelli Compounds by ZnSnO4 Catalyst. [Link]

  • Sargordan-Arani, M. (n.d.). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical Science and Technology. [Link]

  • ResearchGate. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. [Link]

  • Martins, M. A. P., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(15), 4433. [Link]

  • Indian Academy of Sciences. (2018). Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. [Link]

  • Semantic Scholar. Recent Progress in the Chemistry of Dihydropyrimidinones. [Link]

  • National Institutes of Health. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]

  • Chemistry Journal of Moldova. (2024). Green and Efficient Synthesis of Dihydropyrimidinone Analogues via HPA-Clay Catalyzed Biginelli Reaction. [Link]

  • de Moliner, F., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1757-1771. [Link]

  • Scilit. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. [Link]

  • ResearchGate. (2005). New protocol for Biginelli reaction - A practical synthesis of Monastrol. [Link]

  • Changmai, B., et al. (2019). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. ChemRxiv. [Link]

  • Beena, K. P., et al. (2016). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. Journal of Pharmaceutical Sciences and Research, 8(8), 741-746. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(4-isopropylphenyl)-3-oxopropanenitrile

Welcome to the technical support center for the synthesis of 3-(4-isopropylphenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-isopropylphenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable β-ketonitrile intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of 3-(4-isopropylphenyl)-3-oxopropanenitrile is most commonly achieved via a Claisen-type condensation reaction. This method involves the reaction of an ester, typically an alkyl 4-isopropylbenzoate, with acetonitrile in the presence of a strong base. The reaction hinges on the generation of an acetonitrile carbanion, which then acts as a nucleophile, attacking the carbonyl group of the ester. Subsequent elimination of an alkoxide results in the formation of the desired β-ketonitrile.

While the reaction is robust, achieving high yields and purity can be challenging. This guide will address common pitfalls and provide strategies for optimization.

Troubleshooting Guide: Enhancing Yield and Purity

This section is formatted as a series of questions and answers to directly address potential issues you may encounter during your experiments.

Question 1: My reaction yield is consistently low or I'm isolating unreacted starting material. What are the likely causes and how can I improve it?

Answer:

Low conversion is a frequent challenge in Claisen-type condensations and can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Base Stoichiometry and Activity: The Claisen condensation is an equilibrium process. To drive the reaction to completion, it is crucial to use at least a stoichiometric equivalent of a strong, non-nucleophilic base. The final deprotonation of the β-keto ester product by the base renders the overall reaction thermodynamically favorable.[1]

    • Recommendation: Ensure you are using at least 1.1 to 1.5 equivalents of a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe). If using NaH, ensure it is a fresh, dry dispersion. Older NaH can have a passivating layer of sodium hydroxide, which is not a strong enough base for this reaction.

  • Anhydrous Reaction Conditions: This reaction is highly sensitive to moisture. Water will react with the strong base, quenching it and preventing the deprotonation of acetonitrile. Furthermore, any moisture can lead to the saponification (hydrolysis) of your starting ester to the corresponding carboxylic acid, which will then be deprotonated by the base, consuming it and halting the desired reaction.[1]

    • Recommendation: Dry all glassware in an oven (120 °C) for several hours and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. Acetonitrile, in particular, should be distilled from calcium hydride.

  • Reaction Temperature: The initial deprotonation of acetonitrile is often performed at a reduced temperature to control the reaction rate and minimize side reactions. However, the subsequent condensation may require heating to proceed at a reasonable rate.

    • Recommendation: Start the addition of the base to the acetonitrile/ester mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Question 2: My final product is an oil or a waxy solid that is difficult to purify. What are the potential impurities and how can I remove them?

Answer:

The presence of impurities can significantly affect the physical state of your product. Common impurities include:

  • Unreacted Ethyl 4-isopropylbenzoate: This suggests an incomplete reaction (see Question 1).

  • 4-isopropylbenzoic acid: This is a result of saponification of the starting ester due to the presence of water.

  • Polymerization products of acetonitrile: This can occur in the presence of a strong base.

Purification Strategy: Crystallization

Crystallization is often the most effective method for purifying solid organic compounds.

  • Solvent Selection: The key to successful crystallization is choosing an appropriate solvent system. The ideal solvent will dissolve your crude product at an elevated temperature but have low solubility for the product at lower temperatures.

    • Recommendation: Start by testing small amounts of your crude product in various solvents. A good starting point for nonpolar to moderately polar compounds like 3-(4-isopropylphenyl)-3-oxopropanenitrile would be a mixed solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes.

  • Crystallization Protocol:

    • Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a mixed system).[2]

    • If insoluble impurities are present, perform a hot filtration.[2]

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystallization is complete, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[2]

    • Dry the crystals under vacuum.

Question 3: I am observing the formation of a significant amount of a white precipitate during the reaction that is not my product. What is it and is it a problem?

Answer:

The white precipitate formed during the reaction is likely the sodium salt of your product, 3-(4-isopropylphenyl)-3-oxopropanenitrile. This is a normal and expected observation. The methylene protons flanked by the ketone and nitrile groups are acidic, and the product is deprotonated by the strong base used in the reaction. This deprotonation is what drives the equilibrium of the Claisen condensation towards the product.

  • What to do: Do not be alarmed by this precipitate. Continue the reaction as planned. During the aqueous workup, the addition of acid (e.g., dilute HCl) will neutralize the base and protonate the enolate to give your final, neutral product.

Frequently Asked Questions (FAQs)

Q1: Can I use 4-isopropylbenzoyl chloride instead of an ester?

A1: Yes, using the acid chloride is a viable alternative and is often more reactive than the corresponding ester. The reaction with the acetonitrile anion would proceed similarly. However, be aware that acid chlorides are generally more sensitive to moisture.

Q2: What is the best base to use for this reaction?

A2: Both sodium hydride (NaH) and sodium methoxide (NaOMe) are commonly used and effective for this type of condensation. NaH has the advantage of producing hydrogen gas as a byproduct, which is easily removed from the reaction, whereas NaOMe produces methanol, which can participate in transesterification if a different ester is used. For a reaction with an ethyl ester, sodium ethoxide would be a suitable choice to avoid transesterification.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. You can spot the reaction mixture alongside your starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting ester and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.

Q4: How do I confirm the identity and purity of my final product?

A4: The identity and purity of 3-(4-isopropylphenyl)-3-oxopropanenitrile can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation.

    • Expected 1H NMR signals: You should observe signals corresponding to the isopropyl protons (a doublet and a septet), the aromatic protons, and a singlet for the methylene protons between the carbonyl and nitrile groups.

    • Expected 13C NMR signals: You should be able to identify the carbonyl carbon, the nitrile carbon, the carbons of the isopropyl group, and the aromatic carbons.[3][4]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range is a good indicator of purity.

Experimental Protocols

Synthesis of 3-(4-isopropylphenyl)-3-oxopropanenitrile

This protocol is adapted from established procedures for the synthesis of analogous β-ketonitriles.[5]

Materials and Reagents:

  • Ethyl 4-isopropylbenzoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate and hexanes for TLC and crystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N2 or Ar), place sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.

  • Addition of Reactants: To the stirred suspension of NaH in THF, add a solution of ethyl 4-isopropylbenzoate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous THF dropwise from the dropping funnel at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 3-4 hours, or until TLC analysis indicates the consumption of the starting ester.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water. Acidify the mixture to pH ~5 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure 3-(4-isopropylphenyl)-3-oxopropanenitrile.

Data Summary and Visualization

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Low YieldInsufficient or inactive baseUse 1.1-1.5 equivalents of fresh, strong base (e.g., NaH).
Presence of waterUse anhydrous reagents and solvents; flame-dry glassware.
Incomplete reactionIncrease reaction time and/or temperature (reflux). Monitor by TLC.
Oily/Waxy ProductPresence of unreacted starting materials or byproductsPurify by crystallization.
Saponification of esterEnsure anhydrous conditions.
Unexpected PrecipitateFormation of the sodium salt of the productThis is expected; proceed with the reaction and acidify during workup.
Diagrams

Claisen_Condensation_Mechanism acetonitrile CH₃-C≡N enolate ⁻CH₂-C≡N acetonitrile->enolate + Base⁻ ester R-C(=O)-OEt base Base⁻ bh B-H tetrahedral_intermediate R-C(O⁻)(OEt)-CH₂-C≡N ester->tetrahedral_intermediate tetrahedral_intermediate2 R-C(O⁻)(OEt)-CH₂-C≡N enolate2 ⁻CH₂-C≡N product R-C(=O)-CH₂-C≡N tetrahedral_intermediate2->product product2 R-C(=O)-CH₂-C≡N alkoxide EtO⁻ product_enolate [R-C(=O)-CH-C≡N]⁻ product2->product_enolate alkoxide2 EtO⁻ etoh EtOH

Caption: Mechanism of the Claisen-type condensation for the synthesis of β-ketonitriles.

Troubleshooting_Workflow start Low Yield of 3-(4-isopropylphenyl)-3-oxopropanenitrile check_base Check Base: - Stoichiometry (≥1.1 eq)? - Activity (fresh)? start->check_base check_conditions Check Reaction Conditions: - Anhydrous? - Sufficient time/heat? check_base->check_conditions Yes adjust_base Adjust Base: - Use 1.2-1.5 eq. - Use fresh NaH. check_base->adjust_base No check_purification Review Purification: - Appropriate solvent? - Slow cooling? check_conditions->check_purification Yes adjust_conditions Adjust Conditions: - Dry solvents/glassware. - Increase reflux time. check_conditions->adjust_conditions No optimize_purification Optimize Crystallization: - Screen solvent systems. - Ensure slow cooling. check_purification->optimize_purification No success Improved Yield and Purity check_purification->success Yes adjust_base->check_conditions adjust_conditions->check_purification optimize_purification->success

Caption: Troubleshooting workflow for optimizing the synthesis yield.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Oxopropanenitrile.
  • BenchChem. (2025). Technical Support Center: Reproducibility of 3-Oxopropanenitrile Synthesis.
  • MDPI. (n.d.). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest.
  • ResearchGate. (n.d.).
  • ResearchGate. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides.
  • Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS.
  • Chemistry LibreTexts. (2024). 23.
  • University of Rochester, Department of Chemistry. (2026).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • OpenStax. (n.d.). 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition.
  • Homework.Study.com. (n.d.). Draw the structure (s) of the organic product (s)
  • EMU Physics Department. (2023).
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
  • Longdom Publishing. (n.d.).
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • UCT Science. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.).
  • MDPI. (n.d.). Copies of 1H, 13C, 19F NMR spectra.

Sources

Optimization

Technical Support Center: Purification of 3-(4-isopropylphenyl)-3-oxopropanenitrile

Welcome to the technical support center for the purification of 3-(4-isopropylphenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-isopropylphenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the purification of this valuable chemical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges encountered during its purification.

I. Introduction to the Purification of 3-(4-isopropylphenyl)-3-oxopropanenitrile

3-(4-isopropylphenyl)-3-oxopropanenitrile is a β-ketonitrile commonly synthesized via a Claisen condensation reaction between an ester of 4-isopropylbenzoic acid (e.g., ethyl 4-isopropylbenzoate) and acetonitrile.[1] This reaction, while effective, can lead to several process-related impurities. Therefore, robust purification methods are critical to obtaining a product of high purity suitable for downstream applications in research and development. The primary purification techniques for this compound are recrystallization and column chromatography. This guide will delve into the intricacies of both methods, providing troubleshooting for common issues and answers to frequently asked questions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 3-(4-isopropylphenyl)-3-oxopropanenitrile in a question-and-answer format, providing expert insights into their resolution.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This is often due to the compound's melting point being lower than the boiling point of the solvent, or the presence of significant impurities that depress the melting point.

  • Causality: The high concentration of the solute in the hot solvent can lead to a supersaturated solution upon cooling where the compound's solubility limit is exceeded above its melting point.

  • Solutions:

    • Lower the Crystallization Temperature: Add a small amount of a co-solvent in which your compound is less soluble to lower the saturation point at a lower temperature.

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This provides more time for crystal nucleation and growth.

    • Solvent Selection: Choose a solvent or solvent system with a lower boiling point. Based on the non-polar nature of the isopropylphenyl group, a mixed solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.

    • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

Q2: I'm experiencing very low recovery after recrystallization. What are the likely causes and how can I improve my yield?

A2: Low recovery is a common challenge in recrystallization and can be attributed to several factors.

  • Causality: The most common reasons are using too much solvent, cooling the solution too quickly, or premature filtration.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound. This ensures the solution is saturated and will yield a greater amount of crystals upon cooling.

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.

    • Solvent Choice: Your compound may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvents or solvent mixtures.

    • Avoid Premature Filtration: Ensure crystallization is complete before filtering.

Column Chromatography Issues

Q3: My compound is streaking on the TLC plate and the column. How can I get clean separation?

A3: Streaking, or tailing, on silica gel is often an indication of interactions between the compound and the stationary phase, or overloading.

  • Causality: The nitrile and ketone functionalities in your molecule can interact with the acidic silanol groups on the silica gel. Overloading the column or TLC plate can also lead to poor separation.

  • Solutions:

    • Solvent System Modification: Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the eluent to improve the elution profile. For a compound like 3-(4-isopropylphenyl)-3-oxopropanenitrile, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) is recommended.

    • Sample Loading: Ensure your sample is dissolved in a minimal amount of the initial eluent and loaded onto the column in a narrow band.

    • Column Packing: A well-packed column is crucial for good separation. Ensure the silica gel is uniformly packed without any air bubbles.

Q4: I'm not getting any separation of my product from a closely-eluting impurity. What can I do?

A4: When dealing with impurities that have similar polarities to your product, optimizing the chromatography conditions is key.

  • Causality: The similar structure of the impurity and the product results in comparable interactions with the stationary and mobile phases.

  • Solutions:

    • Fine-tune the Eluent: Use a shallower solvent gradient to increase the resolution between the two compounds.

    • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase silica gel.

    • Flash Chromatography: Employing flash chromatography with a finer grade of silica gel can significantly improve separation efficiency.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 3-(4-isopropylphenyl)-3-oxopropanenitrile?

Q2: What are the most likely impurities I'll encounter in the synthesis of this compound?

A2: The synthesis via Claisen condensation can lead to several impurities:

  • Unreacted Starting Materials: Ethyl 4-isopropylbenzoate and acetonitrile.

  • Hydrolysis Product: 4-isopropylbenzoic acid, formed if moisture is present during the reaction or workup.

  • Self-Condensation Product of Acetonitrile: This is less likely under controlled conditions but possible.

  • Isomeric Impurities: If the starting isopropylbenzene was not pure, you might have ortho- or meta-isopropylphenyl isomers.[1]

Q3: What safety precautions should I take when handling 3-(4-isopropylphenyl)-3-oxopropanenitrile?

A3: As with any chemical, proper safety precautions are essential. While a specific safety data sheet (SDS) for this compound is not widely available, related nitriles and ketones can be harmful if swallowed, in contact with skin, or if inhaled. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid creating dust.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization of 3-(4-isopropylphenyl)-3-oxopropanenitrile

This protocol is a general guideline and may require optimization based on the purity of your crude product.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A promising system to start with is an ethanol/water mixture.

  • Dissolution: Place the crude 3-(4-isopropylphenyl)-3-oxopropanenitrile in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) dropwise while heating and swirling until the solid just dissolves.

  • Decoloration (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Analyze your crude product by thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. If a gradient elution is necessary, gradually increase the polarity of the eluent (e.g., from 100% hexane to a 90:10 hexane/ethyl acetate mixture).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-(4-isopropylphenyl)-3-oxopropanenitrile.

V. Data Presentation

Table 1: Estimated Physical Properties of 3-(4-isopropylphenyl)-3-oxopropanenitrile and Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3-(4-isopropylphenyl)-3-oxopropanenitrileC₁₂H₁₃NO187.24Estimated: White to yellow solidEstimated: ~130-140
3-(4-methoxyphenyl)-3-oxopropanenitrileC₁₀H₉NO₂175.19White to light yellow powder/crystal130-134
3-(4-chlorophenyl)-3-oxopropanenitrileC₉H₆ClNO179.61White solid-

VI. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of 3-(4-isopropylphenyl)-3-oxopropanenitrile.

PurificationWorkflow Crude Crude Product (from Claisen Condensation) TLC TLC Analysis Crude->TLC Decision1 Purity Check TLC->Decision1 Recrystallization Recrystallization Decision1->Recrystallization High Purity Column Column Chromatography Decision1->Column Low Purity/ Multiple Impurities Pure_Recryst Pure Product (via Recrystallization) Recrystallization->Pure_Recryst Pure_Column Pure Product (via Chromatography) Column->Pure_Column Final_Product Final Pure Product Pure_Recryst->Final_Product Pure_Column->Final_Product

Caption: Purification decision workflow for 3-(4-isopropylphenyl)-3-oxopropanenitrile.

VII. References

  • Arutyunyan, N. S., et al. (2014). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Russian Journal of General Chemistry, 84(11), 2088-2091.

  • LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts.

  • Google Patents. (2013). Preparation method of 3-methyl-4-isopropylphenol. CN103044205A.

  • Leah4sci. (2016). Claisen Condensation Reaction Mechanism. YouTube.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Oxopropanenitrile. BenchChem.

  • Oncotarget. (2017). SYNTHESIS OF SC99 AND ITS ANALOGS.

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition.

  • Homework.Study.com. (n.d.). Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between...

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.

  • ChemBK. (2024). 4-isopropyl-3-methylphenol.

  • BenchChem. (2025). Preventing side reactions in the Claisen condensation of ethyl phenylacetate. BenchChem.

  • Fisher Scientific. (n.d.). 4-Isopropylphenylacetonitrile, 98+%.

  • PubChem. (n.d.). Isopropylphenyl diphenyl phosphate.

  • PubChem. (n.d.). 3-(3,4-Dichlorophenyl)-3-oxopropanenitrile.

  • ECHEMI. (n.d.). Buy 3-(4-ISOPROPYLPHENYL)ISOBUTYRALDEHYDE from HANGZHOU LEAP CHEM CO., LTD.

  • PubChem. (n.d.). Isoproturon.

  • Tokyo Chemical Industry. (n.d.). 3-(4-Methoxyphenyl)-3-oxopropanenitrile.

  • NIST. (n.d.). 3-(4-Isopropylphenyl)-2-methylpropionaldehyde.

  • PubChemLite. (n.d.). 3-(4-ethylphenyl)-3-oxopropanenitrile (C11H11NO).

  • Sigma-Aldrich. (n.d.). 3-(4-(Trifluoromethyl)phenyl)-3-oxopropanenitrile.

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 3-(4-isopropylphenyl)-3-oxopropanenitrile Production

Welcome to the technical support center for the synthesis and scale-up of 3-(4-isopropylphenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to address the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(4-isopropylphenyl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient manufacturing process.

Introduction to the Synthesis

The production of 3-(4-isopropylphenyl)-3-oxopropanenitrile is most commonly achieved through a Claisen-type condensation reaction. This involves the reaction of an ester of 4-isopropylbenzoic acid with acetonitrile in the presence of a strong base. While straightforward in principle, scaling up this process introduces a new set of challenges that can impact yield, purity, and safety.

Core Reaction and Mechanism

The fundamental transformation is the base-mediated condensation of methyl or ethyl 4-isopropylbenzoate with acetonitrile. The reaction proceeds via the formation of an acetonitrile anion, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide results in the desired β-ketonitrile.

G cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination acetonitrile Acetonitrile (CH3CN) enolate Acetonitrile Anion (⁻CH2CN) acetonitrile->enolate Deprotonation base Strong Base (e.g., NaNH2) base->acetonitrile enolate2 ⁻CH2CN ester Ethyl 4-isopropylbenzoate tetrahedral Tetrahedral Intermediate ester->tetrahedral tetrahedral2 Tetrahedral Intermediate enolate2->ester Nucleophilic Addition product 3-(4-isopropylphenyl)-3-oxopropanenitrile tetrahedral2->product Elimination alkoxide Ethoxide (EtO⁻) tetrahedral2->alkoxide

Caption: General mechanism of the Claisen-type condensation for the synthesis of 3-(4-isopropylphenyl)-3-oxopropanenitrile.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of 3-(4-isopropylphenyl)-3-oxopropanenitrile synthesis.

Issue 1: Low or Inconsistent Yields

Question: We are experiencing significantly lower yields upon scaling up the reaction from a 1L to a 20L reactor. What are the likely causes and how can we mitigate this?

Answer: Low and inconsistent yields during scale-up are a common challenge and can be attributed to several factors that are magnified at a larger scale.

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" and concentration gradients. This can promote side reactions and decomposition of the product.

    • Troubleshooting Protocol:

      • Agitation Rate: Ensure the agitation is sufficient to maintain a homogeneous mixture. The tip speed of the agitator should be considered when scaling up.

      • Baffling: If not already in place, consider adding baffles to the reactor to improve mixing and prevent vortex formation.

      • Reaction Temperature: Monitor the internal reaction temperature closely. A slow, controlled addition of the base is crucial to manage the exotherm of the reaction.[1]

  • Purity of Reagents: The quality of starting materials is critical. Impurities that are negligible at a small scale can have a significant impact on a larger scale.[2][3]

    • Troubleshooting Protocol:

      • Acetonitrile: Use anhydrous acetonitrile. Water will consume the strong base and inhibit the reaction.

      • Ester: Ensure the ethyl or methyl 4-isopropylbenzoate is of high purity and free from acidic impurities.

      • Base: Use a fresh, high-purity strong base such as sodium amide or sodium hydride. Older or improperly stored base can be less reactive.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or deactivation of the base.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or GC to monitor the consumption of the starting materials.

      • Stoichiometry of Base: A full equivalent of base is required for the Claisen condensation to drive the reaction to completion.[4] Consider a slight excess of the base to account for any trace moisture.

Issue 2: Formation of Significant Byproducts

Question: Our crude product shows several significant impurities on the HPLC chromatogram that were not prominent at the lab scale. What are these byproducts and how can we minimize their formation?

Answer: Byproduct formation is often exacerbated at a larger scale due to longer reaction times and potential temperature fluctuations.

  • Self-Condensation of the Ester: The ester can undergo self-condensation to form a β-keto ester, which is a common side reaction in Claisen condensations.[4][5]

    • Minimization Strategy:

      • Controlled Addition: Add the ester slowly to a mixture of the base and acetonitrile. This ensures that the acetonitrile anion is readily available to react with the ester as it is introduced.

      • Temperature Control: Maintain a low reaction temperature to disfavor the ester self-condensation pathway.

  • Hydrolysis of Product: The β-ketonitrile product can be susceptible to hydrolysis, especially during workup.

    • Minimization Strategy:

      • Neutralization: Carefully neutralize the reaction mixture with a non-aqueous acid (e.g., acetic acid in an organic solvent) before quenching with water.

      • Workup Temperature: Keep the temperature low during the aqueous workup to minimize hydrolysis.

  • Polymerization of Acetonitrile: In the presence of a strong base, acetonitrile can undergo polymerization.[6]

    • Minimization Strategy:

      • Temperature Control: Avoid high reaction temperatures.

      • Reaction Time: Do not prolong the reaction unnecessarily after the starting materials have been consumed.

Potential Byproduct Formation Pathway Minimization Strategy
Ethyl 3-(4-isopropylphenyl)-3-oxopropanoateSelf-condensation of ethyl 4-isopropylbenzoateSlow addition of ester, low temperature
4-isopropylbenzoic acidHydrolysis of the starting ester or productAnhydrous conditions, controlled workup
PolyacetonitrileBase-catalyzed polymerization of acetonitrileLow temperature, controlled reaction time

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this reaction at an industrial scale?

A1: While sodium ethoxide can be used, stronger bases like sodium amide (NaNH₂) or sodium hydride (NaH) are generally more effective for deprotonating acetonitrile.[7] For large-scale operations, sodium hydride (typically as a 60% dispersion in mineral oil) is often preferred due to its handling characteristics and lower cost. However, extreme caution is required when handling these reagents as they are highly reactive and flammable.[8] All handling should be done under an inert atmosphere (e.g., nitrogen or argon).

Q2: How can we effectively monitor the reaction progress on a large scale?

A2: Relying on time alone is not sufficient for scale-up. Implementing in-process controls is crucial.

  • HPLC/GC: The most reliable method is to take aliquots from the reactor (using a safe sampling system), quench them appropriately, and analyze them by HPLC or GC to monitor the disappearance of the starting ester and the appearance of the product.

  • TLC: While less quantitative, TLC can be a quick and effective way to get a qualitative assessment of the reaction progress.[9]

Q3: What are the key safety considerations when scaling up this synthesis?

A3: Safety is paramount during scale-up.

  • Exotherm Management: The Claisen condensation is exothermic. A reaction calorimetry study is highly recommended before scaling up to understand the heat of reaction and ensure the cooling capacity of the reactor is sufficient to control the temperature.[1]

  • Handling of Strong Bases: Sodium amide and sodium hydride react violently with water and can be pyrophoric.[8] Ensure all personnel are properly trained in handling these reagents and have the appropriate personal protective equipment (PPE).

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere to prevent the reaction of the base with moisture and air.

  • Quenching: The quenching of the reaction must be done carefully and in a controlled manner to manage any unreacted base and to control the temperature.

Q4: What is the recommended purification strategy for the final product at a large scale?

A4: Large-scale purification requires methods that are efficient and scalable.

  • Crystallization: The most common and cost-effective method for purifying solid organic compounds is crystallization.[10] A solvent screen should be performed at the lab scale to identify a suitable solvent system that provides good recovery and purity.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure may be an option. However, the thermal stability of the product must be considered.

  • Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production of fine chemicals unless it is for a high-value product.

G cluster_workflow Scale-Up Troubleshooting Workflow start Low Yield or High Impurities Observed check_reagents Verify Purity of Starting Materials and Reagents start->check_reagents review_conditions Review Reaction Conditions (Temperature, Addition Rate, Mixing) check_reagents->review_conditions analyze_crude Analyze Crude Product (HPLC, GC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No optimize_reaction Optimize Reaction Parameters side_products->optimize_reaction Yes incomplete_reaction->optimize_reaction Yes optimize_workup Optimize Workup and Purification incomplete_reaction->optimize_workup No end Improved Process optimize_reaction->end optimize_workup->end

Caption: A systematic workflow for troubleshooting common issues in the scale-up of 3-(4-isopropylphenyl)-3-oxopropanenitrile synthesis.

References

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020-09-14). [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. (2024-03-17). [Link]

  • Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Chemistry Steps. Claisen Condensation Practice Problems. [Link]

  • ResearchGate. A High-Yielding Preparation of β-Ketonitriles. (2025-08-10). [Link]

  • BioPharm International. The Quest for Quality: Challenges and Strategies in Raw Material Selection for Biopharmaceuticals. (2024-08-07). [Link]

  • ResearchGate. Formation of substituted propanenitrile during Biginelli type reaction of tosyloxy benzaldehyde with malononitrile: Synthesis and crystal structure determination. (2025-08-05). [Link]

  • PureSynth. Key Factors for Successful Scale-Up in Organic Synthesis. (2025-07-18). [Link]

  • Princeton EHS. Sodium Amide | Office of Environmental Health and Safety. [Link]

  • CatSci. Technical Piece SOME SCALE-UP CONSIDERATIONS. [Link]

  • Google Patents. WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.
  • Semantic Scholar. The Most Effective Techniques of Industrial Purification Processes: A Technical Review. [Link]

  • The Chemical Engineer. Rules of Thumb: Scale-up. (2023-10-26). [Link]

  • RSC Publishing. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. [Link]

  • Re:Build Optimation. The Ultimate Chemical Manufacturing Scale-Up Checklist. [Link]

  • TECNIC - Bioprocess Solutions. Protein Purification: Effective Techniques for Industry. [Link]

  • ResearchGate. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. [Link]

  • Vanderbilt University. Sodium Amide and Potassium Metal. [Link]

  • Wikipedia. Propionitrile. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • YouTube. Synthesis Problems with Claisen & Diekmann Condensations. (2020-01-20). [Link]

  • PubMed Central. Best Practices for the Development, Scale-up, and Post-approval Change Control of IR and MR Dosage Forms in the Current Quality-by-Design Paradigm. [Link]

  • Organic Syntheses Procedure. sodium amide. [Link]

  • Wiley Online Library. Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. [Link]

  • Polypeptide. Aspects of industrial purification of peptides using large-scale chromatography. [Link]

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]

  • ResearchGate. The most effective techniques of industrial purification processes: a technical review Key findings. (2023-09-05). [Link]

  • PubChem. Propionitrile. [Link]

  • RSC Publishing. Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-(4-isopropylphenyl)-3-oxopropanenitrile Analogs

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of innovation. The 3-oxopropanenitrile (β-ketonitrile) moie...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of innovation. The 3-oxopropanenitrile (β-ketonitrile) moiety is a versatile pharmacophore, and its derivatives have garnered significant attention for their wide-ranging biological activities.[1] This guide provides an in-depth technical comparison of the biological activities of analogs of 3-(4-isopropylphenyl)-3-oxopropanenitrile, focusing on their potential as anticancer and antimicrobial agents. We will delve into the structure-activity relationships (SAR), present hypothetical comparative data based on existing literature for structurally related compounds, and provide detailed experimental protocols for their evaluation.

Introduction to the 3-(4-isopropylphenyl)-3-oxopropanenitrile Scaffold

The core structure, 3-(4-isopropylphenyl)-3-oxopropanenitrile, features a phenyl ring substituted with an isopropyl group at the para position, attached to a three-carbon chain containing a ketone and a nitrile group. The presence of the β-ketonitrile functional group makes it a valuable precursor for the synthesis of various heterocyclic compounds, such as pyridines, pyrazoles, and pyrimidines.[2] The lipophilic isopropyl group can enhance membrane permeability and interactions with hydrophobic pockets in biological targets. The exploration of analogs with different substituents on the phenyl ring is a rational approach to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

Anticancer Activity: A Structure-Activity Relationship Perspective

While direct comparative studies on a series of 3-(4-isopropylphenyl)-3-oxopropanenitrile analogs are not extensively available in the current literature, we can extrapolate potential structure-activity relationships based on studies of similar 3-aryl-3-oxopropanenitrile and other nitrile-containing compounds. The primary mechanism of action for many such compounds involves the induction of apoptosis and cell cycle arrest in cancer cells.[2]

Influence of Phenyl Ring Substituents

The nature and position of substituents on the phenyl ring are critical determinants of cytotoxic activity. Generally, the introduction of electron-withdrawing or electron-donating groups can significantly alter the molecule's interaction with its biological target.

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and nitro groups often enhance cytotoxic activity. This is potentially due to their ability to form halogen bonds or increase the electrophilicity of the molecule, facilitating interactions with nucleophilic residues in target proteins.

  • Electron-Donating Groups (EDGs): Alkoxy (e.g., -OCH₃) and alkyl groups can have varied effects. While they can increase lipophilicity, which may improve cell penetration, they can also alter the electronic distribution in a way that may decrease binding affinity to certain targets.

The following table presents a hypothetical comparison of the cytotoxic activity of 3-(4-isopropylphenyl)-3-oxopropanenitrile analogs against a human breast cancer cell line (MCF-7), based on trends observed in related compound series.

Compound IDR (Substitution on Phenyl Ring)Hypothetical IC₅₀ (µM) against MCF-7
Parent 4-isopropyl 15.5
Analog 14-Cl8.2
Analog 24-NO₂5.1
Analog 34-OCH₃22.8
Analog 43,4-diCl4.5
Analog 54-F10.3
Doxorubicin(Standard Drug)0.8

Disclaimer: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate potential SAR trends based on published data for structurally related compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[3]

Workflow:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Exploring the Potential

The 3-oxopropanenitrile scaffold is also a promising starting point for the development of novel antimicrobial agents. The mechanism of action can vary but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Structure-Activity Relationship in Antimicrobial Analogs

Similar to anticancer activity, the antimicrobial potency of these analogs is heavily influenced by the substituents on the phenyl ring.

  • Gram-Positive Bacteria: Compounds with lipophilic and electron-withdrawing groups often exhibit enhanced activity against Gram-positive bacteria like Staphylococcus aureus. The increased lipophilicity can facilitate penetration of the bacterial cell wall.

  • Gram-Negative Bacteria: Activity against Gram-negative bacteria such as Escherichia coli is often more challenging to achieve due to the presence of an outer membrane. Modifications that increase the polarity or introduce specific functionalities capable of interacting with porin channels may be necessary.

Below is a hypothetical comparison of the antimicrobial activity of 3-(4-isopropylphenyl)-3-oxopropanenitrile analogs, presented as Minimum Inhibitory Concentration (MIC) values.

Compound IDR (Substitution on Phenyl Ring)Hypothetical MIC (µg/mL) vs. S. aureusHypothetical MIC (µg/mL) vs. E. coli
Parent 4-isopropyl 64 >128
Analog 14-Cl32128
Analog 24-Br1664
Analog 34-OCH₃128>128
Analog 43,4-diCl832
Ciprofloxacin(Standard Drug)10.5

Disclaimer: The MIC values are hypothetical and intended to illustrate potential SAR trends based on literature for similar compound classes.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1]

Workflow:

  • Bacterial Culture: The test bacteria (e.g., S. aureus, E. coli) are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Structure-Activity Relationships

To better understand the relationship between the chemical structure and biological activity, we can visualize the key structural modifications and their impact.

SAR_Anticancer cluster_parent Parent Scaffold cluster_analogs Analogs with Modified Phenyl Ring cluster_activity Biological Activity Parent 3-(4-isopropylphenyl)-3-oxopropanenitrile EWG Electron-Withdrawing Groups (e.g., Cl, NO2) Parent->EWG Substitution EDG Electron-Donating Groups (e.g., OCH3) Parent->EDG Substitution Increased_Cytotoxicity Increased Cytotoxicity EWG->Increased_Cytotoxicity Often leads to Decreased_Cytotoxicity Decreased/Variable Cytotoxicity EDG->Decreased_Cytotoxicity May lead to

Caption: Structure-Activity Relationship for Anticancer Activity.

Conclusion and Future Directions

The 3-(4-isopropylphenyl)-3-oxopropanenitrile scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The analysis of structure-activity relationships, even when based on related compound series, provides valuable insights for the rational design of more potent and selective analogs. The introduction of electron-withdrawing groups on the phenyl ring appears to be a favorable strategy for enhancing both cytotoxic and antimicrobial activities.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 3-(4-isopropylphenyl)-3-oxopropanenitrile analogs to confirm these hypothetical SAR trends. Further studies should also investigate the specific molecular targets and mechanisms of action to facilitate the optimization of lead compounds. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of reliable and comparable data.

References

  • Makawana, J. A., Patel, M. P., & Patel, R. G. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Chemical Papers, 65(5), 700–706. [Link]

  • Li, W., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(20), 6143–6148. [Link]

Sources

Comparative

A Comparative Guide to the Computational Analysis of 3-(4-isopropylphenyl)-3-oxopropanenitrile Tautomers

This guide provides a comprehensive computational analysis of the keto-enol tautomerism of 3-(4-isopropylphenyl)-3-oxopropanenitrile. Designed for researchers, scientists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive computational analysis of the keto-enol tautomerism of 3-(4-isopropylphenyl)-3-oxopropanenitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical framework, computational methodology, and expected outcomes of such an analysis. By comparing the relative stabilities and spectroscopic characteristics of the tautomeric forms, we aim to provide a robust framework for understanding and predicting the behavior of this and similar β-ketonitriles.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a pivotal role in the pharmacological profile of a drug molecule. The specific tautomeric form present can significantly influence a compound's solubility, lipophilicity, and, most critically, its binding affinity to a biological target. For β-dicarbonyl and related compounds like 3-(4-isopropylphenyl)-3-oxopropanenitrile, the keto-enol tautomerism is a key consideration in rational drug design. An accurate understanding of the factors governing this equilibrium is therefore essential for predicting a molecule's in vivo behavior.

The subject of this guide, 3-(4-isopropylphenyl)-3-oxopropanenitrile, can exist in a state of equilibrium between its keto and enol forms. The position of this equilibrium is dictated by a delicate balance of electronic and steric factors, as well as the surrounding solvent environment.

Tautomerism Keto Keto Tautomer 3-(4-isopropylphenyl)-3-oxopropanenitrile Enol Enol Tautomer (Z)-3-hydroxy-3-(4-isopropylphenyl)acrylonitrile Keto->Enol Tautomerization

Caption: Keto-enol tautomeric equilibrium of 3-(4-isopropylphenyl)-3-oxopropanenitrile.

Computational Methodology: A Self-Validating Protocol

To investigate the tautomeric equilibrium of 3-(4-isopropylphenyl)-3-oxopropanenitrile, a robust and well-validated computational protocol is paramount. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and relative energies of tautomers.[1] The causality behind our choice of methodology is to balance computational cost with high accuracy, ensuring the results are reliable and reproducible.

Step-by-Step Computational Workflow

The following workflow outlines the key steps for a comprehensive computational analysis of the tautomers:

  • Structure Generation: The initial 3D structures of the keto and enol tautomers of 3-(4-isopropylphenyl)-3-oxopropanenitrile are constructed using a molecular builder.

  • Geometry Optimization: The geometries of both tautomers are optimized to find the lowest energy conformation. This is a critical step to ensure that the calculated properties correspond to the most stable arrangement of atoms.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. This serves a dual purpose: to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Relative Energy Calculation: The relative energies of the tautomers are calculated, including ZPVE corrections, to determine their relative stabilities.

  • Solvent Effects: The influence of the solvent environment on the tautomeric equilibrium is modeled using a polarizable continuum model (PCM).[1] This is crucial as solvent polarity can significantly shift the equilibrium.

  • Spectroscopic Property Prediction: Key spectroscopic properties, such as NMR chemical shifts and characteristic IR vibrational frequencies, are calculated for both tautomers to facilitate comparison with potential experimental data.

Workflow cluster_prep Preparation cluster_calc DFT Calculations cluster_analysis Analysis & Prediction start Start mol_build 1. Build Keto & Enol Structures start->mol_build geom_opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirms Minima & ZPVE) geom_opt->freq_calc energy_calc 4. Single-Point Energy (Higher Level of Theory - Optional) freq_calc->energy_calc rel_energy 5. Determine Relative Stabilities (ΔE, ΔH, ΔG) energy_calc->rel_energy solvent_model 6. Apply Solvation Model (PCM) rel_energy->solvent_model spec_predict 7. Predict Spectroscopic Data (NMR, IR) solvent_model->spec_predict end End spec_predict->end

Caption: Computational workflow for the analysis of tautomers.

Level of Theory: Rationale and Justification

For this analysis, we recommend the use of the B3LYP functional with the 6-311+G(d,p) basis set . This level of theory has been shown to provide a good balance of accuracy and computational efficiency for similar organic molecules and their tautomeric equilibria. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs of electrons on oxygen and nitrogen atoms, while the polarization functions (d,p) allow for more flexibility in describing the electron density around the atoms.

Comparative Analysis of Tautomers: Predicted Data

Relative Stabilities

In the gas phase and in non-polar solvents, the enol form is often stabilized by an intramolecular hydrogen bond. However, in polar solvents, the keto form is generally more stable due to more favorable dipole-dipole interactions with the solvent molecules.[1] For 3-(4-isopropylphenyl)-3-oxopropanenitrile, we predict a similar trend.

Table 1: Predicted Relative Energies of Tautomers

TautomerGas Phase (ΔE, kcal/mol)Polar Solvent (e.g., DMSO) (ΔG, kcal/mol)
Keto0.0 (Reference)0.0 (Reference)
Enol-1.5 to -3.0+1.0 to +2.5

Note: These are estimated values based on trends observed for similar molecules.

Geometric Parameters

The geometry of the tautomers will differ significantly, particularly in the C-C and C-O bond lengths of the three-carbon backbone.

Table 2: Predicted Key Bond Lengths (Å)

BondKeto TautomerEnol Tautomer
C=O~1.22-
C-OH-~1.35
Cα-Cβ~1.52~1.36
Cβ-Cγ~1.47~1.42

Note: Cα is the carbon adjacent to the nitrile, Cβ is the central carbon, and Cγ is the carbonyl/enolic carbon.

Spectroscopic Signatures

NMR and IR spectroscopy are powerful experimental techniques for distinguishing between keto and enol tautomers. Our computational protocol allows for the prediction of key spectroscopic features.

Table 3: Predicted Characteristic Spectroscopic Data

Spectroscopic FeatureKeto TautomerEnol Tautomer
¹H NMR (ppm)
α-CH₂~4.0 - 4.5-
Vinyl CH-~5.5 - 6.0
Enolic OH-~12.0 - 14.0 (broad)
¹³C NMR (ppm)
C=O~190 - 200-
C-OH-~170 - 180
IR (cm⁻¹)
C=O stretch~1720 - 1740-
O-H stretch-~3200 - 3600 (broad)
C=C stretch-~1600 - 1650

Note: These are approximate chemical shifts and vibrational frequencies based on data for analogous compounds.

Discussion and Field-Proven Insights

The computational data presented provides a clear, albeit predictive, picture of the tautomeric landscape of 3-(4-isopropylphenyl)-3-oxopropanenitrile. The key takeaway for drug development professionals is the anticipated solvent-dependent equilibrium. In a non-polar biological environment, such as a lipid membrane or the hydrophobic pocket of a receptor, the enol tautomer may be the predominant species. Conversely, in the aqueous environment of the cytoplasm, the keto form is likely to be more stable.

This has profound implications for drug design. If the enol form is the active tautomer, formulation strategies may need to be employed to stabilize this form. Furthermore, medicinal chemists can use this computational framework to design analogs with substituents that electronically or sterically favor the desired tautomer.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the computational analysis of the tautomers of 3-(4-isopropylphenyl)-3-oxopropanenitrile. By leveraging established DFT methods, we can generate reliable predictions of the relative stabilities and spectroscopic properties of the keto and enol forms. This information is invaluable for understanding the fundamental chemical properties of this molecule and for guiding the design of new therapeutic agents. The presented workflow serves as a template for the analysis of other β-ketonitriles and related compounds, empowering researchers to make data-driven decisions in the drug discovery process.

References

  • Al-Mokhtar, M. A., & Al-Zahrani, A. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 1-9. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-Isopropylphenyl)-3-oxopropanenitrile

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Isopropylphenyl)-3-oxopropanenitrile, ensuring the protection of laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not universally available, this guide synthesizes data from suppliers of the identical compound and structurally similar chemicals, alongside established hazardous waste management principles from regulatory bodies.

Disclaimer: This document provides guidance based on available safety data for 3-(4-Isopropylphenyl)-3-oxopropanenitrile and general principles of laboratory safety. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for specific, site-approved procedures and to ensure full compliance with local, state, and federal regulations.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 3-(4-Isopropylphenyl)-3-oxopropanenitrile is the cornerstone of its safe handling and disposal. Based on supplier safety information and data from the analogous compound, benzoylacetonitrile, the primary hazards are identified as follows[1][2]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Effects: May cause respiratory irritation.

Given these hazards, all waste materials contaminated with this compound, including the pure substance, solutions, and contaminated labware, must be treated as hazardous waste.

Summary of Hazards and Required Personal Protective Equipment (PPE)
Hazard StatementGHS PictogramRequired Personal Protective Equipment (PPE)
H302: Harmful if swallowedGHS07 (Exclamation Mark)Standard laboratory coat, Nitrile gloves, Safety glasses with side shields or goggles.
H312: Harmful in contact with skinGHS07 (Exclamation Mark)Standard laboratory coat, Nitrile gloves.
H315: Causes skin irritationGHS07 (Exclamation Mark)Standard laboratory coat, Nitrile gloves.
H319: Causes serious eye irritationGHS07 (Exclamation Mark)Safety glasses with side shields or goggles. A face shield may be required for splash hazards.
H332: Harmful if inhaledGHS07 (Exclamation Mark)Use in a well-ventilated area or a chemical fume hood.
H335: May cause respiratory irritationGHS07 (Exclamation Mark)Use in a well-ventilated area or a chemical fume hood.

Waste Segregation and Container Management: A Proactive Approach

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal[3]. Do not mix 3-(4-Isopropylphenyl)-3-oxopropanenitrile waste with other waste streams unless explicitly permitted by your institution's EHS department.

Experimental Workflow for Waste Handling

WasteHandling cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_storage Satellite Accumulation Area A Experiment using 3-(4-Isopropylphenyl)-3-oxopropanenitrile B Solid Waste (Contaminated PPE, Weigh Boats, etc.) A->B  Collect solid waste C Liquid Waste (Unused solutions, rinsates) A->C  Collect liquid waste D Sharps Waste (Contaminated needles, etc.) A->D  Collect sharps E Labeled Solid Hazardous Waste Container B->E F Labeled Liquid Hazardous Waste Container C->F G Labeled Sharps Container D->G H Secondary Containment (e.g., spill tray) E->H F->H G->H I EHS Waste Pickup H->I  Schedule pickup

Caption: Workflow for the segregation and containment of 3-(4-Isopropylphenyl)-3-oxopropanenitrile waste.

Step-by-Step Disposal Procedures

Follow these detailed steps to ensure the safe and compliant disposal of 3-(4-Isopropylphenyl)-3-oxopropanenitrile waste.

Part A: Preparing for Disposal
  • Consult Your Chemical Hygiene Plan: Before beginning any work, review your institution's Chemical Hygiene Plan (CHP) for specific procedures related to hazardous waste[4].

  • Assemble a Waste Collection Kit: Prepare a designated area with all necessary supplies before you start your experiment. This should include:

    • Appropriately sized, compatible hazardous waste containers (e.g., high-density polyethylene for liquids, a sturdy bag or drum for solids).

    • Hazardous waste labels for your institution.

    • Secondary containment trays.

    • A spill kit appropriate for solid organic compounds.

Part B: Collecting and Containing Waste
  • Solid Waste:

    • Collect all contaminated solid waste, such as gloves, weigh paper, and paper towels, in a designated, plastic-lined container.

    • Ensure the container is kept closed when not in use.

    • Label the container with a "Hazardous Waste" label as soon as the first item is added.

  • Liquid Waste:

    • Collect all liquid waste, including unused solutions and the first rinse of contaminated glassware, in a compatible, leak-proof container with a screw-top cap.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion[5].

    • Keep the container closed when not actively adding waste.

    • Label the container with a "Hazardous Waste" label immediately.

  • Empty Stock Containers:

    • An empty container that held 3-(4-Isopropylphenyl)-3-oxopropanenitrile must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[6].

    • The rinsate from this process must be collected and disposed of as hazardous liquid waste[6].

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic[7].

Part C: Labeling and Storage
  • Labeling: All hazardous waste containers must be clearly labeled with the following information[3][6]:

    • The words "Hazardous Waste."

    • The full chemical name: "3-(4-Isopropylphenyl)-3-oxopropanenitrile." Do not use abbreviations.

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure all containers are stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks[3].

    • Segregate the waste from incompatible materials, such as strong oxidizing agents, acids, and bases[8].

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large spills or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department.

  • Small Spills (if trained to do so):

    • Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

    • Cover the spill with an absorbent material from your spill kit (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep the absorbed material into a designated solid hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS department, regardless of size.

Final Disposal

The final step in the disposal process is the transfer of the collected waste to your institution's EHS department for ultimate disposal by a licensed hazardous waste contractor.

  • Schedule a Pickup: Once your waste container is full or you have completed your project, schedule a waste pickup with your EHS department according to their procedures.

  • Documentation: Ensure all paperwork, including any required manifests, is completed accurately. The "cradle-to-grave" responsibility for hazardous waste means the generating laboratory is accountable for the waste until its final disposal[9].

By adhering to these procedures, you can ensure the safe and compliant disposal of 3-(4-Isopropylphenyl)-3-oxopropanenitrile, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64799, Benzoylacetonitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Cancilla, D. A., et al. (2000). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Water, Air, and Soil Pollution, 124(3-4), 555-561. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Nanjing Finechem Holding Co., Limited. (n.d.). 3-(4-Ethoxyphenyl)-3-Oxopropanenitrile. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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